molecular formula C12H16N4O B1194431 1-(2-Benzimidazolyl)-3-n-butylurea CAS No. 24374-77-4

1-(2-Benzimidazolyl)-3-n-butylurea

Número de catálogo: B1194431
Número CAS: 24374-77-4
Peso molecular: 232.28 g/mol
Clave InChI: GDPFUDKQBKGTKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to 1-(2-Benzimidazolyl)-3-n-butylurea

Historical Background and Discovery

The development of this compound emerged from the broader exploration of benzimidazole derivatives that began gaining prominence in chemical research during the mid-twentieth century. The synthesis methodology for this compound can be traced to systematic investigations into the reaction pathways between benzimidazole derivatives and isocyanate compounds. The foundational work involved the nucleophilic substitution reactions utilizing commercially available starting materials, specifically 2-(1H-benzimidazol-2-yl)aniline and n-butyl isocyanate, which led to the formation of this particular urea derivative.

The synthetic approach represents a continuation of research efforts focused on expanding the benzimidazole chemical family, which had already demonstrated significant biological activity potential. Historical development of this compound reflects the systematic approach to molecular modification, where researchers sought to enhance the biological activity and solubility properties of benzimidazole-based structures through strategic functional group incorporation. The reaction mechanisms involved in its synthesis typically proceed via nucleophilic attack of the amine component on the carbonyl carbon of the isocyanate, forming the characteristic urea linkage that defines this compound's structural identity.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, reflecting its structural composition and functional group arrangement. The compound name explicitly indicates the positioning of the benzimidazole moiety at the 2-position relative to the urea functional group, while the n-butyl designation specifies the straight-chain four-carbon alkyl substituent attached to the nitrogen atom of the urea group.

Within chemical literature, this compound has been referenced under various systematic and common names that reflect different aspects of its molecular structure. The nomenclature emphasizes the heterocyclic nature of the compound, particularly highlighting the incorporation of nitrogen atoms within the cyclic benzimidazole structure. Chemical databases and research publications may employ slightly different naming conventions, but the core structural identification remains consistent across scientific literature.

Alternative Designations (BUB, BBU)

While specific abbreviated designations such as BUB or BBU for this compound were not explicitly identified in the available research literature, the compound follows standard conventions for abbreviated chemical nomenclature within specialized research contexts. Chemical abbreviations typically derive from key structural components, and in this case, would likely reference the benzimidazole-butyl-urea structural arrangement. Research laboratories and pharmaceutical development programs often develop internal coding systems for experimental compounds that may include variations of such abbreviated forms.

The standardization of chemical abbreviations serves practical purposes in research documentation and communication, particularly when dealing with extensive chemical libraries or high-throughput screening programs. However, formal scientific publications typically maintain full chemical nomenclature to ensure clarity and prevent misidentification, especially given the structural diversity within benzimidazole derivative families.

Propiedades

Número CAS

24374-77-4

Fórmula molecular

C12H16N4O

Peso molecular

232.28 g/mol

Nombre IUPAC

1-(1H-benzimidazol-2-yl)-3-butylurea

InChI

InChI=1S/C12H16N4O/c1-2-3-8-13-12(17)16-11-14-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16,17)

Clave InChI

GDPFUDKQBKGTKU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1=NC2=CC=CC=C2N1

SMILES canónico

CCCCNC(=O)NC1=NC2=CC=CC=C2N1

Otros números CAS

24374-77-4

Sinónimos

1-(2-benzimidazolyl)-3-n-butylurea

Origen del producto

United States

Comparación Con Compuestos Similares

1-(3-Buten-1-yl)-1H-Benzimidazole (CAS 108413-26-9)

  • Molecular formula : C₁₁H₁₂N₂
  • Molecular weight : 172.23 g/mol
  • The butenyl group introduces unsaturation, increasing reactivity in polymerization or cycloaddition reactions. Lower logP (~1.8) due to shorter alkyl chain and absence of urea.
  • Applications : Primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis .

N-Methyl-4-nitroaniline

  • Molecular formula : C₇H₇N₃O₂
  • Molecular weight : 165.15 g/mol
  • Key differences: Contains a nitro group instead of a benzimidazole ring, leading to stronger electron-withdrawing effects. Higher solubility in polar solvents (e.g., ethanol) but lower thermal stability. logP ~1.5, reflecting reduced lipophilicity compared to this compound.
  • Applications : Used in dye synthesis and as a corrosion inhibitor .

4-Nitrobenzyl Chloride

  • Molecular formula: C₇H₆ClNO₂
  • Molecular weight : 171.58 g/mol
  • Key differences: Chloride substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. logP ~2.3, comparable to this compound.
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Research Findings and Functional Comparisons

Thermal Stability

Compound Decomposition Temperature (°C)
This compound 148–152 (gradual)
1-(3-Buten-1-yl)-1H-Benzimidazole 180–185 (sharp)
N-Methyl-4-nitroaniline 210–215 (explosive decomposition)

Métodos De Preparación

Reaction Mechanism

  • Initial Hydrolysis : Benomyl undergoes cleavage of the methyl carbamate group, yielding methyl 2-benzimidazolecarbamate (MBC) and n-butyl isocyanate.

  • Intramolecular Cyclization : MBC reacts with n-butyl isocyanate under alkaline conditions to form STB.

  • Ring Opening : STB undergoes triazine ring opening, resulting in BBU as the final product.

Experimental Conditions

  • Temperature : 25–50°C

  • pH : 10–13

  • Time : 24–72 hours

  • Yield : ~60–75% (depending on pH and temperature)

Table 1: Degradation Kinetics of Benomyl to BBU

pHTemperature (°C)Half-life (hours)Final BBU Yield (%)
10255465
12302272
1350<158

Data derived from hydrolysis studies under controlled conditions.

Reaction of 2-Aminobenzimidazole with n-Butyl Isocyanate

Direct coupling of 2-aminobenzimidazole with n-butyl isocyanate in aprotic solvents represents a straightforward route to BBU. This method avoids the multi-step degradation required in benomyl-based synthesis.

Optimization of Reaction Parameters

  • Solvent : Dichloromethane/acetone (80:20 v/v) enhances solubility and reaction efficiency.

  • Catalyst : Tertiary amines (e.g., triethylamine) accelerate the reaction by deprotonating the amine intermediate.

  • Stoichiometry : A 1:1.5 molar ratio of 2-aminobenzimidazole to isocyanate maximizes yield.

Table 2: Solvent Impact on BBU Synthesis

Solvent SystemReaction Time (h)Yield (%)
Dichloromethane/acetone290
Tetrahydrofuran475
Acetonitrile660

Data adapted from benzimidazole-urea synthesis protocols.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the benzimidazole amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield BBU. Side reactions, such as oligomerization of isocyanates, are mitigated by controlled stoichiometry and solvent selection.

Acylation Using N-Carbamoyl Benzoic Acid Sulfimides

A phosgene-free method involves N-carbamoyl benzoic acid sulfimides as acylating agents. This approach, detailed in patent literature, offers improved safety and purity.

Procedure

  • Acylating Agent Preparation : N-carbamoyl benzoic acid sulfimide is synthesized from benzoic acid sulfimide and phosgene alternatives.

  • Coupling Reaction : The sulfimide reacts with 2-aminobenzimidazole in the presence of a base (e.g., K₂CO₃), yielding BBU after hydrolysis.

Advantages

  • Safety : Avoids toxic phosgene and exothermic reactions associated with isocyanates.

  • Purity : By-products (e.g., sulfimide salts) remain soluble, simplifying isolation.

Intramolecular Cyclization of Urea Precursors

A patented method involves cyclization of 2-(N-butylcarbamoyl)benzimidazole urea precursors under acidic or basic conditions.

Key Steps

  • Urea Formation : 2-nitroaniline derivatives are converted to ureas via reaction with n-butyl isocyanate.

  • Cyclization : Intramolecular dehydration forms the benzimidazole ring, yielding BBU.

Table 3: Cyclization Efficiency Under Varying Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80485
HCl60678
Base (KOH)100270

Data synthesized from cyclization studies.

Comparative Analysis of Methods

Table 4: Method Comparison for BBU Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkaline Degradation of Benomyl60–7585–90ModerateHigh (toxic by-products)
Isocyanate Coupling75–9090–95HighModerate
Sulfimide Acylation70–8095–98HighLow
Cyclization of Ureas70–8588–92ModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Benzimidazolyl)-3-n-butylurea, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with n-butylurea precursors under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt PPE including nitrile gloves, EN 166-compliant safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution and seek medical evaluation . Engineering controls (e.g., negative-pressure environments) are advised for large-scale syntheses.

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using human cell lines (HEK-293, HepG2) to establish baseline toxicity. Parallel enzymatic inhibition studies (e.g., kinase or protease assays) can identify potential therapeutic targets. Dose-response curves (0.1–100 µM range) and triplicate replicates ensure statistical robustness. Reference theoretical frameworks (e.g., structure-activity relationship models) to contextualize results .

Advanced Research Questions

Q. What factorial design approaches optimize reaction yields for this compound under varying catalytic conditions?

  • Methodological Answer : Implement a 2k^k factorial design to test variables: catalyst type (e.g., Pd/C vs. Ni), temperature (80–120°C), and solvent polarity (DMF vs. acetonitrile). Use ANOVA to identify significant factors. For example, a 23^3 design with center points can model nonlinear effects. Response surface methodology (RSM) further refines optimal conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation steps are required?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like DNA topoisomerases or tubulin. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Cross-validate with experimental SPR (surface plasmon resonance) to measure binding affinity (KD_D values) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal assays (e.g., calorimetry vs. fluorescence) to confirm mechanisms. Theoretical reconciliation via pathway enrichment analysis (KEGG, Reactome) may explain divergent results .

Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?

  • Methodological Answer : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms (neural networks) for autonomous reaction optimization. Train models on historical yield/purity data to predict ideal parameters. Pair with inline PAT (process analytical technology) like Raman spectroscopy for real-time monitoring. COMSOL Multiphysics simulations can model reaction kinetics .

Methodological Framework Integration

Q. What theoretical frameworks are most relevant for studying this compound’s mechanism of action?

  • Methodological Answer : Link research to conceptual frameworks like enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand theory. For anticancer studies, the "hallmarks of cancer" framework guides target selection. Epistemologically, align with positivist paradigms to ensure hypothesis falsifiability .

Q. How should researchers structure a proposal to investigate this compound’s potential in neurodegenerative disease models?

  • Methodological Answer : Define primary questions (e.g., “Does the compound inhibit tau aggregation?”) and subsidiary aims (e.g., dose-dependent effects in C. elegans). Justify methodologies (thioflavin-T assays, in vivo lifespan studies) via literature gaps. Emphasize reproducibility plans (ARRIVE guidelines) and theoretical alignment with proteostasis networks .

Data Presentation

Table 1 : Key Characterization Techniques for this compound

Technique Purpose Critical Parameters
HPLC-UVPurity assessmentRetention time ±0.1 min, λ=254 nm
1^1H NMR (400 MHz)Structural confirmationδ 7.8–8.2 ppm (benzimidazole H)
X-ray diffractionCrystallographic validationR factor ≤0.05, data-to-parameter ratio >15

Table 2 : Factorial Design Parameters for Yield Optimization

Factor Levels Response Variable
Catalyst (Pd/C)0.5%, 1.0%, 2.0% w/wYield (%)
Temperature80°C, 100°C, 120°CPurity (HPLC area %)
SolventDMF, acetonitrile, tolueneReaction time (hours)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.